Bromo-PEG4-Azide

Descripción

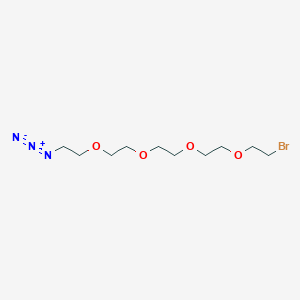

Structure

3D Structure

Propiedades

IUPAC Name |

1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICYFFFKHLMTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCBr)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG4-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-Azide is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromide, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, provides researchers with a versatile platform for covalently linking a wide range of molecules. The hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the two distinct reactive ends—the bromo group and the azide group—allow for sequential and orthogonal conjugation strategies. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and its applications in advanced research and development.

Core Chemical Properties

This compound is a well-defined molecule with specific physicochemical properties that are crucial for its application in sensitive biological systems. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1-azido-14-bromo-3,6,9,12-tetraoxatetradecane | [1] |

| CAS Number | 1951439-37-4 | [1] |

| Molecular Formula | C10H20BrN3O4 | [1] |

| Molecular Weight | 326.19 g/mol | [1] |

| Appearance | Liquid or oil | |

| Purity | Typically >95% to >98% | [2] |

| Solubility | Soluble in DMSO, DCM, DMF, and water | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | |

| SMILES Code | BrCCOCCOCCOCCOCCN=[N+]=[N-] |

Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive functional groups, which allow for a variety of conjugation chemistries.

The Bromo Group: A Handle for Nucleophilic Substitution

The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions. This functionality is particularly useful for reacting with thiol groups, such as those found in cysteine residues of proteins and peptides, to form stable thioether bonds. It can also react with primary amines, although typically under more forcing conditions than with thiols.

The Azide Group: A Gateway to "Click" Chemistry

The azide group is a key component for "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two main types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Nucleophilic Substitution with a Thiol-Containing Peptide

This protocol describes the conjugation of this compound to a cysteine-containing peptide.

Materials:

-

This compound

-

Cysteine-containing peptide (e.g., GGYC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in PBS to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, pre-treat the solution with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature.

-

This compound Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Conjugation Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the peptide solution. The final DMSO concentration should be kept below 10% (v/v) to maintain peptide solubility and structure.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting peptide-PEG-azide conjugate by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Characterization: Confirm the identity of the purified conjugate by mass spectrometry, expecting a mass increase corresponding to the addition of the this compound minus the bromine atom.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the reaction of an azide-functionalized molecule (prepared in Protocol 1) with an alkyne-containing molecule.

Materials:

-

Purified azide-functionalized peptide (from Protocol 1)

-

Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Reactant Solutions:

-

Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-10 µM.

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

-

Prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (1 M in water, freshly prepared), and THPTA or TBTA (50 mM in DMSO/water).

-

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized peptide and a 1.5-5 fold molar excess of the alkyne-containing molecule.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and ligand in a 1:5 molar ratio.

-

Reaction Initiation: Add the CuSO4/ligand premix to the reaction mixture to a final copper concentration of 0.1-1 mM. Immediately after, add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent dye.

-

Purification and Characterization: Purify and characterize the product as described in Protocol 1.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free reaction of an azide-functionalized molecule with a DBCO-containing molecule.

Materials:

-

Purified azide-functionalized peptide (from Protocol 1)

-

DBCO-containing molecule (e.g., DBCO-amine)

-

Reaction buffer (e.g., PBS, pH 7.4, ensure it is azide-free)

-

DMSO

Procedure:

-

Reactant Solutions:

-

Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-10 µM.

-

Prepare a 10 mM stock solution of the DBCO-containing molecule in DMSO.

-

-

Conjugation Reaction: Add a 1.5-3 fold molar excess of the DBCO-containing molecule to the azide-functionalized peptide solution.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for 12-24 hours. The progress can be monitored by observing the decrease in DBCO absorbance at around 310 nm.

-

Purification and Characterization: Purify and characterize the product as described in Protocol 1.

Applications in Research and Drug Development

Bioconjugation

This compound is extensively used to link biomolecules such as proteins, peptides, and oligonucleotides to other molecules, including fluorescent dyes, biotin, or drug molecules. The bifunctional nature of the linker allows for a two-step conjugation process, providing greater control over the final conjugate structure.

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. This compound is an ideal linker for PROTAC synthesis, connecting a target protein ligand to an E3 ligase ligand. The modular synthesis enabled by this linker allows for the rapid generation of PROTAC libraries with varying linker lengths and attachment points to optimize degradation efficiency.

A common strategy involves first attaching the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon, or a VHL ligand) to one end of the linker, and then conjugating the target protein ligand (e.g., a kinase inhibitor like JQ1 for BRD4) to the other end.

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in the life sciences. Its well-defined structure, bifunctional reactivity, and the solubility-enhancing properties of its PEG spacer make it an excellent choice for a wide range of applications, from fundamental bioconjugation studies to the development of novel therapeutics like PROTACs. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in various experimental workflows. As the fields of chemical biology and drug discovery continue to evolve, the utility of such precisely engineered linkers is expected to grow, enabling the creation of increasingly complex and effective molecular constructs.

References

An In-depth Technical Guide to Bromo-PEG4-Azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG4-Azide, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, molecular weight, and physicochemical properties, and offers insights into its primary applications, complete with experimental workflow visualizations.

Core Properties of this compound

This compound is a versatile chemical tool featuring a bromo group at one end and an azide (B81097) moiety at the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure allows for sequential or orthogonal conjugation reactions, making it a valuable asset in the synthesis of complex biomolecular architectures. The PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[1][2]

The bromo group serves as a reactive handle for nucleophilic substitution reactions, readily coupling with thiols or amines.[3] The azide group is a key component for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₀BrN₃O₄ | |

| Molecular Weight | 326.19 g/mol | |

| Exact Mass | 325.0637 u | |

| Purity | Typically ≥95% - 98% | |

| Appearance | Colorless to light yellow oil or liquid | N/A |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | Short-term (weeks) at 0-4 °C; Long-term (months to years) at -20°C, protected from light. | |

| CAS Number | 1951439-37-4 |

Key Applications and Experimental Workflows

This compound is prominently utilized in two major areas: as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the bioconjugation of proteins and other macromolecules.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker for connecting the target-binding ligand and the E3 ligase ligand.

The synthesis of a PROTAC using this compound can be conceptualized in a two-step process. First, one of the ligands (either for the target protein or the E3 ligase) is conjugated to the bromo- end of the linker via a nucleophilic substitution reaction. Subsequently, the second ligand, functionalized with an alkyne group, is attached to the azide- end of the linker through a CuAAC reaction.

Below is a logical workflow for the synthesis of a generic PROTAC molecule using this compound.

Bioconjugation via Click Chemistry

The azide functionality of this compound allows for its efficient conjugation to alkyne-modified biomolecules, such as proteins, peptides, or nucleic acids, through CuAAC. This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for biological samples.

The workflow for protein bioconjugation typically involves first introducing an alkyne group onto the protein of interest. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog or chemical modification of reactive side chains (e.g., lysines) with an alkyne-NHS ester. The alkyne-modified protein is then reacted with this compound in the presence of a copper(I) catalyst to form a stable triazole linkage.

The following diagram illustrates the experimental workflow for a typical CuAAC bioconjugation reaction.

References

An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG4-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG4-Azide, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a common synthetic pathway, detailed purification protocols, and key characterization data.

Introduction

This compound (1-azido-14-bromo-3,6,9,12-tetraoxatetradecane) is a versatile chemical tool featuring a tetraethylene glycol (PEG4) spacer. This hydrophilic spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. The molecule is capped with two distinct reactive groups: a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and an azide (B81097) group, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. This orthogonality allows for the sequential and specific conjugation of two different molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 1-azido-14-bromo-3,6,9,12-tetraoxatetradecane |

| CAS Number | 1951439-37-4 |

| Molecular Formula | C10H20BrN3O4 |

| Molecular Weight | 326.19 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity | Typically >95% |

| Solubility | Soluble in water, dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from tetraethylene glycol. A common strategy involves the sequential modification of the terminal hydroxyl groups. The overall synthetic scheme is depicted below.

Caption: Synthetic pathway for this compound from tetraethylene glycol.

Experimental Protocol: Synthesis

Step 1: Monobromination of Tetraethylene Glycol

A solution of tetraethylene glycol in an appropriate solvent (e.g., dichloromethane) is treated with a brominating agent. Common reagents for this transformation include hydrobromic acid (HBr) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh3). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4) and concentration under reduced pressure.

Step 2: Activation of the Terminal Hydroxyl Group

The resulting bromo-PEG4-alcohol is then activated for nucleophilic substitution. This is commonly achieved by converting the hydroxyl group to a better leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). The bromo-PEG4-alcohol is dissolved in a suitable solvent like dichloromethane or pyridine (B92270) and cooled to 0 °C. Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) is added portion-wise in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted and dried.

Step 3: Azide Substitution

The activated Bromo-PEG4-OTs or Bromo-PEG4-OMs is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). An excess of sodium azide (NaN3) is added, and the mixture is heated (typically to 60-80 °C) to facilitate the nucleophilic substitution. The reaction is monitored by TLC until the starting material is consumed. The crude product is then subjected to an aqueous workup to remove excess sodium azide and DMF, followed by extraction with an organic solvent.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, byproducts, and residual solvents. A combination of techniques may be employed.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification

Method 1: Flash Column Chromatography on Silica Gel

Due to the polar nature of the PEG chain, purification on silica gel can be challenging and may result in streaking. A gradient elution is often necessary.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate (B1210297) in hexanes. The optimal solvent system should be determined by TLC analysis.

-

Procedure: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity, RP-HPLC is a more effective method for purifying heterobifunctional PEGs.

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both may contain 0.1% trifluoroacetic acid).

-

Detection: UV detection (if applicable, though PEG itself has no strong chromophore) or, more universally, by evaporative light scattering detection (ELSD) or mass spectrometry (MS).

-

Procedure: The crude sample is dissolved in a minimal amount of the mobile phase and injected onto the column. The gradient is run to separate the product from impurities. Fractions corresponding to the product peak are collected and lyophilized to yield the pure this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the ethylene (B1197577) glycol protons (~3.6 ppm), the methylene (B1212753) protons adjacent to the bromine (~3.8 ppm and ~3.4 ppm), and the methylene protons adjacent to the azide (~3.7 ppm and ~3.4 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the PEG backbone, and distinct signals for the carbons bonded to the bromine and azide functionalities. |

| Mass Spectrometry (MS) | The expected molecular ion peak corresponding to the mass of this compound (e.g., [M+Na]⁺). |

| Purity (HPLC) | A single major peak with purity typically exceeding 95%. |

Storage and Handling

This compound should be stored in a cool, dry, and dark place, typically at -20°C for long-term stability. It is important to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, as azides can be potentially explosive, although the risk is low for this type of molecule.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The described protocols offer a starting point for researchers to produce this valuable bifunctional linker for a wide range of applications in drug development and chemical biology. Proper purification and characterization are paramount to ensure the quality and reactivity of the final product for subsequent conjugation reactions.

A Technical Guide to Bromo-PEG4-Azide: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-Azide is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromide and an azide (B81097) group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for sequential and orthogonal conjugation to different molecules of interest. This guide provides a comprehensive overview of this compound, including its chemical properties, key applications, and detailed experimental protocols for its use.

Chemical Properties and Supplier Information

This compound, with the CAS number 1951439-37-4 , is a versatile reagent for chemical biology and drug discovery.[1][2][3][4] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 1951439-37-4 | |

| Molecular Formula | C10H20BrN3O4 | |

| Molecular Weight | 326.19 g/mol | |

| Appearance | Light yellow to yellow liquid | |

| Purity | Typically >95% | |

| Solubility | Soluble in polar organic solvents and aqueous media. | |

| Storage | Short term: 0 - 4 °C; Long term: -20 °C. Should be stored in a dry, dark place. |

A variety of chemical suppliers offer this compound, including:

-

MedchemExpress

-

Biopharma PEG

-

MedKoo Biosciences

-

CymitQuimica

-

BOC Sciences

-

Immunomart

-

Glyco MindSynth

-

BroadPharm

Core Applications

The bifunctional nature of this compound makes it suitable for a range of applications, primarily centered around the covalent linkage of molecules.

Bioconjugation and Click Chemistry

The azide group of this compound is a key functional group for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. It can readily participate in:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with terminal alkynes in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), making it ideal for use in living systems.

The bromide group, being a good leaving group, can react with nucleophiles such as thiols (e.g., from cysteine residues in proteins) or amines. This dual reactivity allows for the sequential attachment of two different molecules.

PROTAC Linker

This compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The PEG4 spacer in this compound provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the use of this compound in common applications. Optimization may be required for specific substrates and reaction conditions.

Protocol 1: Two-Step Bioconjugation via Nucleophilic Substitution and CuAAC

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a protein with a cysteine residue) to an alkyne-functionalized molecule using this compound as a linker.

Step 1: Reaction of this compound with a Thiol-Containing Biomolecule

-

Dissolve the thiol-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound (10-50 mM) in a water-miscible organic solvent such as DMSO or DMF.

-

Add a 10-20 fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

-

Remove the excess this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.

-

Characterize the resulting azide-functionalized biomolecule using appropriate analytical techniques (e.g., mass spectrometry) to confirm the successful conjugation.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Prepare the following stock solutions:

-

Azide-functionalized biomolecule (from Step 1) in a suitable buffer.

-

Alkyne-functionalized molecule of interest in a compatible solvent.

-

Copper(II) sulfate (B86663) (CuSO4) in water (e.g., 20 mM).

-

Sodium ascorbate (B8700270) in water (e.g., 100 mM, freshly prepared).

-

A copper-chelating ligand (e.g., THPTA or TBTA) in a water-miscible solvent (optional, but recommended to protect biomolecules).

-

-

In a reaction tube, combine the azide-functionalized biomolecule and a 2-5 fold molar excess of the alkyne-functionalized molecule.

-

Add the copper(II) sulfate solution to a final concentration of 50-100 µM.

-

If using a ligand, add it to the reaction mixture at a 5-fold molar excess relative to the copper sulfate.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

-

Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove excess reagents and byproducts.

Protocol 2: PROTAC Synthesis using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where this compound links a target protein-binding ligand (functionalized with a nucleophile) and an E3 ligase ligand (functionalized with an alkyne).

-

Reaction of this compound with the Target Protein Ligand:

-

Dissolve the target protein ligand (containing a nucleophilic group like a thiol or an amine) in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Add a slight molar excess (1.1-1.2 equivalents) of this compound.

-

If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) may be added to facilitate the reaction.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting azide-functionalized ligand by flash chromatography or preparative HPLC.

-

-

CuAAC Reaction with the E3 Ligase Ligand:

-

Dissolve the purified azide-functionalized ligand and the alkyne-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC.

-

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict key experimental workflows and the mechanism of PROTAC action.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bromo-PEG4-Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG4-Azide in aqueous solutions. Designed for researchers and professionals in drug development and bioconjugation, this document synthesizes available data and outlines detailed experimental protocols to empower users to effectively utilize this versatile heterobifunctional linker.

Introduction to this compound

This compound is a bifunctional molecule featuring a terminal bromide and an azide (B81097) group connected by a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for orthogonal conjugation strategies; the bromide is susceptible to nucleophilic substitution, while the azide group is poised for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG linker is critical for enhancing the aqueous solubility and biocompatibility of the molecule and its conjugates.[1][2]

Solubility of this compound in Aqueous Solutions

Vendor information indicates that this compound is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). One supplier notes a solubility of at least 2.5 mg/mL (7.66 mM) in a formulation containing DMSO, PEG300, Tween-80, and saline, though the saturation point in a purely aqueous system is not specified.

Table 1: Reported Solubility of this compound

| Solvent/Formulation | Reported Solubility | Source(s) |

| DMSO | Soluble; 100 mg/mL (306.57 mM) with sonication | |

| DCM, DMF | Soluble | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.66 mM) | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.66 mM) | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.66 mM) |

For practical applications, it is recommended that researchers determine the solubility of this compound in their specific aqueous buffer system. A detailed protocol for this determination is provided in Section 4.1.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is governed by its two functional groups: the alkyl bromide and the organic azide, as well as the ether linkages of the PEG chain.

Stability of the Bromo Group

The carbon-bromine bond is susceptible to hydrolysis in aqueous solutions, a reaction that results in the substitution of the bromide with a hydroxyl group. This nucleophilic substitution reaction is generally slow with water as the nucleophile but can be accelerated by warming the solution. The rate of hydrolysis for primary bromoalkanes is slower than for their tertiary counterparts. The presence of a more potent nucleophile, such as a hydroxide (B78521) ion, will also increase the rate of this reaction.

Stability of the Azide Group

Organic azides are generally stable in water and under most reaction conditions, which is a key advantage for their use in bioconjugation. However, certain conditions should be avoided. Mixing azides with acidic aqueous solutions can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. Contact with heavy metals should also be avoided, as this can form highly unstable and explosive metal azides. For this compound, the carbon-to-nitrogen ratio is approximately 3.3 (10 carbons to 3 nitrogens), which, according to the "Rule of Six," suggests it is a relatively safe compound to handle as it has more than six carbons per energetic functional group.

Stability of the PEG Chain

The ether linkages that form the backbone of the PEG chain are generally stable and do not undergo hydrolysis under standard aqueous conditions at room temperature.

Storage Recommendations

For long-term stability, this compound should be stored in a dry, dark environment at low temperatures.

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Source(s) |

| Pure (Solid/Liquid) | -20°C | 3 years | |

| Pure (Solid/Liquid) | 4°C | 2 years | |

| In Solvent | -80°C | 6 months | |

| In Solvent | -20°C | 1 month | |

| General (Short Term) | 0 - 4°C | Days to weeks | |

| General (Long Term) | -20°C | Months to years | |

| General | -5°C | Not specified |

Experimental Protocols

The following are generalized protocols that can be adapted to determine the quantitative solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given aqueous buffer.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess should be visually apparent.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the solution at a high speed to pellet the undissolved solid. Alternatively, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of a suitable analytical method.

-

Analysis: Analyze the concentration of the diluted sample using a validated analytical technique such as HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG compounds lack a strong UV chromophore. A generic protocol for HPLC analysis is provided in Section 4.2.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that buffer at the specified temperature.

Protocol for a Stability-Indicating HPLC Assay

This protocol can be used to assess the stability of this compound in an aqueous solution over time.

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired aqueous buffer.

-

Incubation: Aliquot the stock solution into several sealed vials and incubate them under the desired stress conditions (e.g., different pH values, temperatures).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator and immediately quench any degradation by freezing or dilution in a cold mobile phase.

-

HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 or a more polar-endcapped column (e.g., PFP) is often suitable for PEG derivatives.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid, can be used.

-

Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended due to the poor UV absorbance of PEG.

-

Method Validation: The HPLC method should be validated to be "stability-indicating," meaning it can resolve the intact this compound from its potential degradation products (e.g., the hydrolyzed product, Hydroxy-PEG4-Azide).

-

-

Data Analysis: Plot the concentration or peak area of the intact this compound against time. This data can be used to determine the rate of degradation and the half-life of the compound under the tested conditions. The appearance of new peaks can be monitored to identify degradation products, which can be further characterized by mass spectrometry (LC-MS).

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate common experimental workflows involving this compound.

Caption: Workflow for determining the aqueous solubility of this compound.

References

- 1. Bromo-PEG-azide | Azide-PEG-Bromo | AxisPharm [axispharm.com]

- 2. A general chemical synthesis platform for crosslinking multivalent single chain variable fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to the Mechanism of Action of Bromo-PEG4-Azide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG4-azide is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, enabling the covalent linkage of molecules to biological entities such as proteins, antibodies, and peptides. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the distinct roles of its three key components: the bromo group, the polyethylene (B3416737) glycol (PEG) spacer, and the azide (B81097) moiety. We will explore the primary reaction pathways for each functional group, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will feature visualizations of these mechanisms and workflows to facilitate a deeper understanding of their application in drug development and life sciences research.

Core Components and Their Functions

The versatility of this compound as a linker stems from the unique properties of its constituent parts:

-

Bromo Group: The terminal bromine atom serves as a reactive site for nucleophilic substitution reactions.[1][2][3] It is a good leaving group, making it susceptible to attack by nucleophiles commonly found on the surface of biomolecules, most notably the thiol groups of cysteine residues.[4][5] This allows for the stable covalent attachment of the linker to a target protein.

-

PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic and flexible chain that confers several advantageous properties to the linker and the resulting bioconjugate. Its primary roles include:

-

Enhanced Solubility: The PEG4 chain increases the aqueous solubility of the linker and any hydrophobic molecules attached to it.

-

Reduced Steric Hindrance: The length and flexibility of the spacer create physical distance between the conjugated molecules, minimizing steric clashes that could otherwise impair the biological activity of the protein or the function of the attached molecule.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life.

-

-

Azide Group: The azide moiety is a key player in bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. The azide group is virtually absent in biological systems, making it an ideal chemical handle for highly specific conjugation reactions. It can participate in several powerful ligation chemistries, including:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click chemistry" reaction that forms a stable triazole linkage with a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of click chemistry that utilizes strained cyclooctynes (e.g., DBCO, BCN) for conjugation, which is particularly useful for in vivo applications where copper toxicity is a concern.

-

Staudinger Ligation: A reaction between the azide and a phosphine-based reagent to form a stable amide bond.

-

Reaction Mechanisms and Pathways

The dual functionality of this compound allows for a two-step sequential or a one-step convergent approach to bioconjugation.

Bromo Group Reactivity: Nucleophilic Substitution

The primary mechanism of action for the bromo group is an SN2 nucleophilic substitution reaction. The thiol group of a cysteine residue, being a potent nucleophile in its deprotonated thiolate form, attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond.

Azide Group Reactivity: Bioorthogonal Chemistries

Once the this compound linker is attached to the first molecule via its bromo group, the terminal azide is available for a variety of highly specific bioorthogonal reactions.

In the presence of a copper(I) catalyst, the azide group undergoes a [3+2] cycloaddition with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. This reaction is known for its high efficiency and specificity.

To circumvent the potential cytotoxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN). The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with the azide, allowing it to proceed rapidly without a catalyst.

References

The Azide Group in Click Chemistry: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group is a cornerstone of "click chemistry," a concept that has revolutionized chemical biology, drug discovery, and materials science by offering a set of highly efficient, selective, and biocompatible reactions.[1][2][3] Introduced by K.B. Sharpless in 2001, the click chemistry paradigm prioritizes reactions that are high-yielding, create minimal byproducts, and proceed reliably under benign, often aqueous, conditions.[4][5] The azide's unique combination of stability and controlled reactivity makes it an ideal functional group for these applications.

This technical guide provides an in-depth exploration of the azide group's reactivity, focusing on the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their mechanisms, kinetics, and practical applications, providing detailed protocols and quantitative data to inform experimental design.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is the quintessential click reaction, responsible for an enormous rate acceleration—up to 10⁸-fold compared to the uncatalyzed thermal reaction—and it proceeds with near-perfect regioselectivity to form the 1,4-disubstituted 1,2,3-triazole product. This reaction is remarkably robust, tolerating a wide pH range (4-12) and a vast array of functional groups, making it exceptionally suitable for complex molecular environments.

Mechanism of Action

While early proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper mechanism as the kinetically favored pathway. This mechanism better explains the reaction's high efficiency. The catalytic cycle involves several key steps:

-

Copper-Alkyne Coordination: A copper(I) center coordinates with the terminal alkyne. This coordination increases the acidity of the alkyne's terminal proton.

-

Acetylide Formation: A second copper(I) center facilitates the deprotonation of the alkyne, forming a dinuclear copper acetylide intermediate.

-

Azide Coordination & Cycloaddition: The azide coordinates to one of the copper centers, bringing it into proximity with the activated alkyne. This is followed by a concerted cycloaddition to form a six-membered copper-containing metallacycle.

-

Ring Contraction & Product Release: The metallacycle undergoes ring contraction to form the copper-triazolide product. Subsequent protonolysis releases the 1,4-disubstituted triazole and regenerates the active copper catalyst, completing the cycle.

The formation of the initial azide/copper(I) acetylide complex is often the rate-determining step of the reaction.

Quantitative Data: CuAAC Kinetics

The rate of the CuAAC reaction is significantly influenced by the choice of ligand and the copper salt's counter-ion. Ligands serve to stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction.

| Catalyst System Component | Type | Effect on Kinetics | Second-Order Rate Constant (k₂) |

| Ligand | Tris(triazolylmethyl)amines (e.g., THPTA, BTTAA) | Strong acceleration, protects catalyst from oxidation | 1 - 100 M⁻¹s⁻¹ (Typical Range) |

| Ligand | Polydentate Aliphatic Amines (e.g., PMDTA, HMTETA) | Effective acceleration, especially in photo-initiated CuAAC | Varies significantly with conditions |

| Ligand | N-Heterocyclic Carbenes (NHCs) | Very active, often used in organic solvents or neat conditions | High, system-dependent |

| Anion | Halides (Br⁻, Cl⁻) | Fastest kinetics, smallest induction period in photo-CuAAC | System-dependent |

| Anion | Organic (Triflate, Acetate) | Slower kinetics compared to halides | System-dependent |

Note: Rate constants are highly dependent on specific substrates, solvent, and temperature. The values provided are for general comparison.

Experimental Protocol: CuAAC Protein Labeling

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein (e.g., 50 µM solution in PBS, pH 7.4)

-

Azide-functionalized dye (e.g., 10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)

-

THPTA ligand (e.g., 100 mM stock in water)

-

Sodium Ascorbate (B8700270) (e.g., 300 mM stock in water, freshly prepared)

-

Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Protein Solution: In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 50 µM in buffer.

-

Add Azide Reagent: Add the azide-functionalized dye to the protein solution. A 5 to 10-fold molar excess is common (e.g., final concentration of 250-500 µM). Vortex briefly.

-

Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. It is crucial to add the ligand to the copper solution before adding the reducing agent to prevent copper precipitation and degradation of biomolecules.

-

Add 10 µL of 100 mM THPTA solution.

-

Add 10 µL of 20 mM CuSO₄ solution.

-

Vortex briefly. The final ratio of ligand to copper is typically 5:1.

-

-

Add Catalyst Premix: Add the 20 µL of catalyst premix to the protein/azide solution.

-

Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

-

Incubation: Protect the reaction from light (if using a fluorescent dye) and incubate at room temperature for 1-2 hours. Gentle mixing on a rotator can be beneficial.

-

Purification: Upon completion, remove unreacted reagents, catalyst, and ligand using appropriate methods such as size exclusion chromatography, dialysis, or spin filtration. This step is critical, especially for in vivo applications, due to the cytotoxicity of copper.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, catalyst-free click reaction that has become the gold standard for bioorthogonal chemistry in living systems. The reaction's driving force is the high ring strain of a cyclooctyne (B158145), the smallest stable cyclic alkyne. This strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.

Mechanism of Action

The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) through a single transition state to form a stable triazole linkage. Unlike CuAAC, which yields a single 1,4-regioisomer, SPAAC typically produces a mixture of regioisomers, although this is often inconsequential for bioconjugation applications. The rate of the reaction is primarily dictated by the structure of the cyclooctyne; greater ring strain leads to a faster reaction.

Quantitative Data: SPAAC Kinetics

The reactivity of different cyclooctynes varies significantly. The choice of reagent is a trade-off between reaction rate and stability. Highly reactive cyclooctynes can be less stable, limiting their practical use.

| Cyclooctyne Reagent | Abbreviation | Key Features | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne | BCN | Highly reactive and stable; widely used. | ~0.1 - 0.3 |

| Dibenzocyclooctyne | DBCO / ADIBO | Very stable and widely used, though sterically bulkier than BCN. | ~0.03 - 0.1 |

| Biarylazacyclooctynone | BARAC | Among the fastest reacting cyclooctynes due to optimized strain and electronics. | ~0.9 |

| Dibenzoazacyclooctyne | DIBAC | High reactivity due to ring strain. | ~0.3 |

Note: Rate constants are typically measured in aqueous solutions or mixtures like CH₃CN/H₂O. SPAAC reactions are generally slower than CuAAC.

Experimental Protocol: SPAAC Cell Surface Labeling

This protocol describes a general method for labeling cell surface glycans, which have been metabolically engineered to display azide groups, with a DBCO-functionalized fluorescent dye.

Materials:

-

Cells with azide-labeled surface glycans (cultured in appropriate medium).

-

DBCO-functionalized fluorescent dye (e.g., 1 mM stock in DMSO).

-

Cell culture medium or buffer (e.g., PBS with 1% BSA).

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. If using adherent cells, they can be labeled directly in the plate. Suspension cells can be pelleted and resuspended.

-

Prepare Labeling Solution: Dilute the DBCO-dye stock solution into pre-warmed cell culture medium or buffer to the desired final concentration (typically 10-50 µM).

-

Labeling: Remove the culture medium from the cells. For adherent cells, wash once with warm PBS. Add the DBCO-dye labeling solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The optimal time and temperature may vary depending on the specific cyclooctyne, cell type, and desired labeling intensity.

-

Washing: After incubation, remove the labeling solution and wash the cells 2-3 times with fresh medium or buffer to remove any unreacted dye.

-

Analysis: The cells are now labeled and ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Comparison and Workflow

CuAAC vs. SPAAC: A Comparative Summary

The choice between CuAAC and SPAAC depends entirely on the application. For in vitro conjugation, materials science, or situations where speed is paramount, CuAAC is often superior. For applications in living cells or whole organisms, the biocompatibility of SPAAC is indispensable.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition driven by the ring strain of a cyclooctyne. |

| Reaction Rate | Very fast (k₂ ≈ 1-100 M⁻¹s⁻¹). | Slower than CuAAC (k₂ ≈ 0.01-1.0 M⁻¹s⁻¹); highly dependent on cyclooctyne structure. |

| Biocompatibility | Limited for in vivo use due to the cytotoxicity of the copper catalyst. | Excellent biocompatibility, ideal for live-cell and in vivo applications. |

| Reagents | Terminal Alkyne, Azide, Cu(I) source, Reducing Agent, Ligand. | Strained Cyclooctyne, Azide. |

| Regioselectivity | Exclusively 1,4-disubstituted triazole. | Mixture of regioisomers. |

| Common Uses | Bioconjugation (ex vivo), materials synthesis, drug discovery. | Live-cell imaging, in vivo labeling, surface modification. |

General Bioconjugation Workflow

The following workflow illustrates the key steps in a typical bioconjugation experiment using either CuAAC or SPAAC.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using Bromo-PEG4-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-Azide is a heterobifunctional linker designed for the site-specific modification of proteins and other biomolecules. This reagent features a bromo group at one end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group at the other. The bromo group serves as a reactive handle for covalent attachment to nucleophilic amino acid residues, most notably the thiol group of cysteine, through an S-alkylation reaction. The azide moiety enables the subsequent attachment of a wide array of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

The inclusion of a PEG4 spacer enhances the solubility and biocompatibility of the labeled protein, potentially reducing aggregation and immunogenicity. This two-step labeling strategy offers a high degree of specificity and versatility, making this compound a valuable tool in proteomics, drug development, and various bioconjugation applications.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C10H20BrN3O4 |

| Molecular Weight | 326.19 g/mol |

| Appearance | Varies (typically a liquid or solid) |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media. |

| Storage | Store at -20°C, protected from light and moisture. |

Reaction Mechanism

The protein labeling process using this compound is a two-stage process. The first stage involves the alkylation of a cysteine residue by the bromo group of the reagent. The second stage is the click chemistry reaction of the azide group with an alkyne-containing molecule.

Stage 1: Cysteine Alkylation

The labeling of a protein with this compound is achieved through the specific reaction of the bromo group with the thiol side chain of a cysteine residue. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.

Caption: Cysteine Alkylation Reaction.

Stage 2: Click Chemistry

Following the successful labeling of the protein with the this compound linker, the terminal azide group can be used for "click" chemistry. This allows for the attachment of a variety of alkyne-functionalized molecules, such as fluorescent dyes, biotin, or other probes for detection and analysis. The most common click chemistry reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Copper-Catalyzed Click Chemistry.

Experimental Protocols

This section provides a detailed protocol for the labeling of a protein with this compound, followed by a click chemistry reaction to attach a fluorescent probe.

Materials

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-7.5

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Alkyne-functionalized fluorescent probe

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Desalting columns (e.g., PD-10)

-

DMSO or DMF

Protocol 1: Cysteine-Specific Labeling with this compound

This protocol outlines the steps for the initial labeling of the protein with the this compound linker.

1. Protein Preparation and Reduction: a. Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. To reduce any existing disulfide bonds and ensure the cysteine thiol groups are available for reaction, add a 10-20 fold molar excess of TCEP to the protein solution. c. Incubate the mixture for 1 hour at room temperature. d. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. It is crucial to remove the reducing agent as it will compete with the protein's cysteine residues for the this compound.

2. Labeling Reaction: a. Immediately after removing the TCEP, add a 10-50 fold molar excess of this compound to the protein solution. The this compound should be first dissolved in a minimal amount of DMSO or DMF before adding to the aqueous protein solution. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. The optimal reaction time may need to be determined empirically for each specific protein.

3. Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as L-c

Application Notes and Protocols for Bromo-PEG4-Azide Click Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bromo-PEG4-Azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This bifunctional linker is a valuable tool for conjugation, enabling the straightforward linkage of two different molecules.

The this compound molecule contains two distinct reactive groups: a bromo group and an azide (B81097) group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The bromo group can react with nucleophiles such as thiols (e.g., cysteine residues in proteins) or amines, allowing for the initial attachment of the linker to a molecule of interest. The terminal azide group is then available to react with a terminal alkyne-functionalized molecule via the highly efficient and specific CuAAC click reaction. This process forms a stable triazole linkage.

Key Features and Applications:

-

Bifunctional Linking: Allows for the sequential and orthogonal conjugation of two different molecules.

-

Hydrophilic Spacer: The PEG4 spacer increases the solubility of the conjugate in aqueous media, reduces aggregation, and minimizes steric hindrance.

-

High Efficiency: The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

-

Bioconjugation: Widely used in bioconjugation to link biomolecules such as proteins, peptides, and nucleic acids to reporter molecules (dyes, biotin), solid supports, or other biomolecules.

-

Drug Development: Employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

-

Materials Science: Used to functionalize surfaces and nanoparticles.

Experimental Protocols

This section details the general procedure for a two-step conjugation process: 1) Attachment of the this compound linker to a thiol-containing molecule (e.g., a protein), and 2) The subsequent click chemistry reaction with an alkyne-containing molecule.

Part 1: Alkylation of a Thiol-Containing Protein with this compound

This protocol describes the attachment of the azide linker to a protein via reaction with a cysteine residue.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (e.g., TCEP-HCl) if protein disulfides are present

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in DMF or DMSO.

-

Alkylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if working with light-sensitive molecules.

-

Purification: Remove the excess unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis against the appropriate buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click reaction between the newly formed azide-functionalized protein and an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein (from Part 1)

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer: PBS or similar, pH 7-7.5

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

-

Prepare a 50 mM stock solution of THPTA ligand in deionized water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Azide-functionalized protein (to a final concentration of 1-5 mg/mL).

-

Alkyne-containing molecule (add a 5- to 10-fold molar excess over the protein).

-

THPTA (add to a final concentration of 1-2 mM).

-

CuSO₄ (add to a final concentration of 0.5-1 mM).

-

-

Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. Gently vortex to mix. The final concentration of copper(I) in the reaction will be determined by the concentration of the reducing agent, sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE (if conjugating to a protein) or LC-MS.

-

Purification: Purify the final conjugate using a desalting column, dialysis, or affinity chromatography to remove excess reagents, copper, and unreacted molecules.

Quantitative Data Summary

The efficiency of the CuAAC reaction depends on several factors. The table below summarizes typical conditions and expected outcomes.

| Parameter | Typical Range/Value | Notes |

| Reactant Molar Ratio | 5-20 fold excess of alkyne over azide | Higher excess can drive the reaction to completion but may require more rigorous purification. |

| Copper(I) Catalyst | 0.1 - 1 mM | Typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. |

| Ligand Concentration | 1-5 mM (e.g., THPTA) | Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state and prevent protein precipitation. A 2:1 to 5:1 ligand-to-copper ratio is common. |

| Reducing Agent | 5-10 mM (Sodium Ascorbate) | A significant excess relative to copper is used to maintain a reducing environment. |

| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C if reactants are sensitive. |

| pH | 7.0 - 8.5 | The reaction is generally robust within this pH range. |

| Temperature | 4°C - 37°C | Room temperature is sufficient for most applications. |

| Typical Yield | > 90% | The CuAAC reaction is known for its high efficiency and conversion rates. |

Visualizations

CuAAC Reaction Mechanism

The diagram below illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which proceeds through the formation of a copper-acetylide intermediate followed by reaction with the azide to form the stable triazole ring.

Caption: Catalytic cycle of the CuAAC click chemistry reaction.

Experimental Workflow

This diagram outlines the typical two-stage workflow for using this compound to conjugate a protein with a molecule of interest.

Caption: Workflow for protein conjugation using this compound.

Application Notes and Protocols: Bromo-PEG4-Azide in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Bromo-PEG4-Azide is a bifunctional, hydrophilic linker that offers several advantages in ADC development.

The polyethylene (B3416737) glycol (PEG) spacer, specifically a short PEG4 chain, enhances the hydrophilicity of the ADC.[1][2][3] This is particularly beneficial when working with hydrophobic payloads, as it helps to mitigate aggregation and improve solubility.[1][2] By reducing aggregation, PEG linkers can lead to improved pharmacokinetic (PK) profiles, including a longer plasma half-life and increased tumor exposure. The bifunctional nature of this compound, featuring a bromide group for nucleophilic substitution and an azide (B81097) group for "click chemistry," provides a versatile platform for drug conjugation. The azide group can react with alkyne-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

These application notes provide an overview of the utility of this compound in ADC development, including detailed experimental protocols and the expected impact on ADC properties.

Impact of PEG4 Linker on ADC Properties

The incorporation of a hydrophilic PEG4 linker can significantly enhance the physicochemical and biological properties of an ADC. The following table summarizes the general quantitative effects observed with the inclusion of short PEG linkers.

| Property | Impact of PEGylation | Quantitative Insights (General) |

| Aggregation | Decreased | PEGylated linkers can significantly reduce the formation of high molecular weight species (aggregates), particularly at higher Drug-to-Antibody Ratios (DARs). |

| Solubility | Increased | The enhanced hydrophilicity allows for the use of more hydrophobic payloads and facilitates conjugation in aqueous buffers. |

| Drug-to-Antibody Ratio (DAR) | Enables Higher DARs | PEG linkers can enable the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation. Optimal DARs are typically in the range of 2-4. |

| Pharmacokinetics | Improved | Short PEG linkers can provide a moderate increase in plasma half-life, balancing improved stability with efficient tumor penetration. |

| Immunogenicity | Reduced | By preventing protein aggregation and shielding payload epitopes, PEG linkers can lower the risk of an immune response. |

Experimental Protocols

The following protocols outline a two-stage process for the synthesis of an ADC using this compound. This involves the initial modification of the payload with the linker, followed by conjugation to a pre-modified antibody.

Stage 1: Payload-Linker Synthesis (Payload-PEG4-Azide)

This protocol describes the reaction of a payload containing a suitable nucleophile (e.g., a hydroxyl or thiol group) with this compound.

Materials:

-

Cytotoxic Payload with a nucleophilic handle

-

This compound

-

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve the cytotoxic payload in anhydrous DMF.

-

Add 1.5 equivalents of DIPEA to the solution.

-

In a separate vessel, dissolve 1.2 equivalents of this compound in anhydrous DMF.

-

Add the this compound solution dropwise to the payload solution while stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with the addition of water.

-

Purify the resulting Payload-PEG4-Azide conjugate using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stage 2: ADC Conjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of the azido-modified payload to an alkyne-modified antibody. The antibody must first be functionalized with an alkyne group using an appropriate reagent (e.g., an NHS-alkyne).

Materials:

-

Alkyne-modified monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

-

Payload-PEG4-Azide (from Stage 1) dissolved in a compatible solvent (e.g., DMSO)

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water)

-

Ligand stock solution (e.g., 200 mM THPTA in water)

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

To the alkyne-modified antibody solution, add the Payload-PEG4-Azide solution to achieve a 5-10 fold molar excess of the payload-linker.

-

In a separate tube, prepare the copper catalyst by mixing the CuSO4 and THPTA ligand solutions in a 1:2 ratio and incubating for a few minutes.

-

Add the copper catalyst to the antibody-payload mixture. A typical final concentration is 0.5-1 mM copper.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

-

Purify the resulting ADC from excess payload-linker and reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Concentrate the purified ADC using an appropriate centrifugal filter device.

-

Characterize the final ADC to determine the DAR (e.g., by UV-Vis spectroscopy or Hydrophobic Interaction Chromatography - HIC), percentage of aggregation (by Size Exclusion Chromatography - SEC), and purity (by SDS-PAGE).

Visualized Workflows and Pathways

ADC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing an ADC using this compound and click chemistry.

Caption: Workflow for ADC synthesis using this compound.

Payload-Induced Apoptosis Signaling Pathway

Once the ADC is internalized by a target cancer cell and the payload is released, it can induce cell death. The diagram below illustrates the intrinsic apoptosis pathway, which is a common mechanism of action for cytotoxic payloads like auristatins.

Caption: Intrinsic apoptosis pathway induced by a cytotoxic ADC payload.

References

Application Notes: Synthesis of PROTACs Using Bromo-PEG4-Azide

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][5]

Bromo-PEG4-Azide is a versatile, bifunctional linker widely employed in PROTAC synthesis. It features a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and can improve the pharmacokinetic profile of the final PROTAC. The two ends of the linker offer distinct reactive handles:

-

A bromide group , which serves as an excellent leaving group for nucleophilic substitution reactions, typically with amine or hydroxyl groups on a ligand.

-

An azide group , which is ideal for highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

These application notes provide detailed protocols for the modular synthesis of PROTACs utilizing the this compound linker, along with methods for their characterization and biological evaluation.

PROTAC Mechanism of Action

The primary function of a PROTAC is to act as a molecular scaffold, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the target protein's surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to catalyze further rounds of degradation.

Physicochemical Properties of this compound

A summary of the key properties of the this compound linker is provided below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₀BrN₃O₄ | |

| Molecular Weight | 326.2 g/mol | |

| CAS Number | 1951439-37-4 | |

| Appearance | Varies (typically liquid or solid) | N/A |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. Typically, one ligand (either the warhead or the E3 ligase ligand) is first conjugated to the bromo- end of the linker. The resulting azide-functionalized intermediate is then "clicked" to the second ligand, which has been pre-functionalized with a terminal alkyne.

Protocol 1: Synthesis of Ligand-PEG4-Azide Intermediate via Nucleophilic Substitution

This protocol describes the conjugation of a ligand containing a nucleophilic group (e.g., a primary amine) to the bromo- end of the this compound linker.